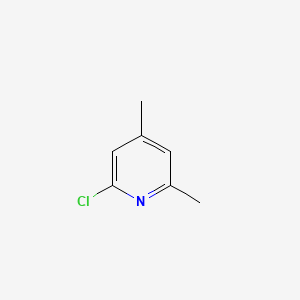

2-Chloro-4,6-dimethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Academic Research

Pyridine and its derivatives are cornerstone compounds in the field of heterocyclic chemistry. globalresearchonline.netnih.gov Structurally related to benzene, the replacement of a carbon-hydrogen group with a nitrogen atom imparts unique properties to the pyridine ring, such as weak basicity, chemical stability, and the ability to form hydrogen bonds. globalresearchonline.netjchemrev.com These characteristics make the pyridine scaffold a frequent target of study and a ubiquitous component in numerous natural products, including certain vitamins and alkaloids. ajrconline.orgresearchgate.net The versatility of the pyridine ring allows for its easy conversion into a wide array of functional derivatives, making it a favored structural motif in drug design and materials science. nih.govresearchgate.net

The pyridine nucleus is a fundamental building block in organic synthesis, prized for its adaptability as both a reactant and a starting material for extensive structural modifications. nih.govresearchgate.net Synthetic chemists have developed numerous methods to construct and functionalize pyridine rings, reflecting their central role in creating molecular diversity. ajrconline.orgbohrium.com

Key roles of pyridine derivatives in organic synthesis include:

Scaffolding: They serve as a robust framework for the synthesis of complex organic molecules. Their inherent aromaticity and defined substitution patterns provide a reliable starting point for building intricate three-dimensional structures. nih.gov

Multicomponent Reactions (MCRs): Pyridine derivatives are often synthesized through MCRs, which are highly efficient, one-pot reactions that combine three or more starting materials. bohrium.com This approach allows for the rapid generation of diverse libraries of substituted pyridines with good yields. bohrium.com

Catalysis and Ligands: Pyridine-based molecules are widely used as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The nitrogen atom can coordinate with metal centers, influencing the catalyst's activity and selectivity.

Reaction Intermediates: Halogenated pyridines, such as 2-Chloro-4,6-dimethylpyridine, are particularly useful as intermediates. The chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of new functional groups onto the pyridine ring. nih.gov Transition metal-catalyzed reactions, like the [2+2+2] cycloaddition of alkynes and nitriles, have also emerged as an efficient route to multi-substituted pyridines. rsc.org

| Synthetic Utility of Pyridine Derivatives | Description | References |

| Building Blocks | Serve as foundational structures for synthesizing more complex molecules. | cymitquimica.comresearchgate.net |

| Multicomponent Reactions | Efficiently synthesized via one-pot reactions involving multiple starting materials to create diverse derivatives. | bohrium.com |

| Catalyst Ligands | The nitrogen atom coordinates with metals, modulating catalytic activity and selectivity in reactions. | nih.gov |

| Reaction Intermediates | Halogenated pyridines allow for functional group introduction through substitution reactions. | cymitquimica.comnih.gov |

The structural versatility and favorable physicochemical properties of pyridine derivatives have led to their widespread application in the development of bioactive compounds for agriculture and medicine. globalresearchonline.netresearchgate.net The incorporation of a pyridine ring can enhance a molecule's solubility and bioavailability, which are critical parameters for pharmacologically active agents. ajrconline.org

Agrochemical Applications:

The global demand for increased agricultural productivity has driven the development of advanced crop protection chemicals, a field where pyridine derivatives are indispensable. globenewswire.comgrandviewresearch.com They form the chemical backbone for a significant number of commercial agrochemicals. researchgate.net

Herbicides: Pyridine-based compounds are used to create selective herbicides that can target specific weed species without harming the desired crops. grandviewresearch.com

Insecticides: Many potent insecticides are derived from pyridine structures, designed to target the nervous systems of specific pests. globenewswire.comacs.org

Fungicides: The pyridine scaffold is also present in fungicides used to control the growth of harmful fungi on crops. researchgate.nettandfonline.com The global increase in food production directly correlates with the rising use of pyridine-based pesticides. grandviewresearch.com

| Agrochemical Application | Function | References |

| Herbicides | Used in selective herbicides to control weeds while minimizing crop damage. | researchgate.netglobenewswire.comgrandviewresearch.com |

| Insecticides | Serve as the basis for potent insecticides targeting agricultural pests. | globenewswire.comacs.orgfortunebusinessinsights.com |

| Fungicides | Form the core structure of fungicides that protect crops from fungal diseases. | researchgate.netglobenewswire.comtandfonline.com |

Pharmaceutical Applications:

In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds. researchgate.netresearchgate.net Its ability to participate in hydrogen bonding and its polar nature often improve the pharmacokinetic profile of drug candidates. ajrconline.org Pyridine derivatives have been investigated and utilized for a wide spectrum of therapeutic effects. researchgate.netnih.gov

Anticancer Agents: A significant number of anticancer drugs feature a pyridine ring, which is often crucial for the molecule's interaction with biological targets like kinases or other enzymes involved in tumor growth. ekb.eg

Antiviral and Antimicrobial Agents: Researchers have synthesized numerous pyridine derivatives with potent activity against various viruses and bacteria, including drug-resistant strains. openaccessjournals.comijcrt.org

Anti-inflammatory and Analgesic Drugs: The pyridine structure is a component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules designed to treat pain and inflammation. researchgate.net

Central Nervous System (CNS) Agents: Pyridine derivatives are used in drugs targeting the CNS, including anticonvulsants and agents for neurodegenerative diseases. globalresearchonline.netnih.gov

| Pharmaceutical Application | Therapeutic Area | References |

| Anticancer | Treatment of various tumors, including breast and liver cancer. | researchgate.netekb.eg |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | nih.govopenaccessjournals.com |

| Antiviral | Development of agents against viruses like SARS-CoV. | nih.govijcrt.org |

| Anti-inflammatory | Used in drugs to reduce inflammation and pain. | jchemrev.comresearchgate.net |

| Antidiabetic | Investigated for the management of diabetes mellitus. | globalresearchonline.netjchemrev.com |

| Anticonvulsant | Used in the treatment of epilepsy and other seizure disorders. | globalresearchonline.netnih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGXNSRDOYAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500794 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30838-93-8 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Chloro 4,6 Dimethylpyridine

Nucleophilic Substitution Reactions (SNAr)

2-Chloro-4,6-dimethylpyridine readily participates in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chlorine atom acts as a leaving group and is displaced by a nucleophile. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates this process by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.

The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a tetrahedral intermediate, which then expels the chloride ion to yield the substituted pyridine product. The presence of methyl groups at the 4- and 6-positions can influence the reaction rate through steric and electronic effects.

Common nucleophiles employed in these reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-4,6-dimethylpyridine, while reaction with an amine like aniline (B41778) would produce N-(4,6-dimethylpyridin-2-yl)aniline. Microwave irradiation has been shown to be an effective method for promoting these substitution reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

In a specific example, 2-chloro-4,6-dimethylnicotinonitrile (B82373), a related compound, has been shown to react with 4-aminoacetophenone in a nucleophilic aromatic substitution reaction. rjpbcs.com This highlights the utility of the chloro group as a synthetic handle for introducing diverse functionalities onto the pyridine core. While chloropyridines are widely available, it is noteworthy that fluoropyridines often exhibit higher reactivity in SNAr reactions. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-anilinopyrimidines | Microwave irradiation | researchgate.net |

| 2-chloro-4,6-dimethylnicotinonitrile | 4-aminoacetophenone | 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile | Not specified | rjpbcs.com |

| 2-chloropyridine | Sodium ethoxide | 2-ethoxypyridine | Ethanol | acs.org |

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium or nickel catalyst and have become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various aryl- or vinylboronic acids or their esters to generate the corresponding substituted pyridines. researchgate.netresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the chloropyridine to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. rsc.org The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, a crucial step in the catalytic cycle. A variety of arylboronic acids, including those with both electron-donating and electron-withdrawing groups, can be successfully coupled with brominated dimethylpyridines, and similar reactivity is expected for the chloro-analogue. researchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield | Reference |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic acid | Not specified | Not specified | 3,5-Diaryl-2,4,6-trimethylpyridine | High | researchgate.net |

| Tribromodimethylpyridines | Arylboronic acids | Palladium acetate (B1210297)/S-Phos | Not specified | Triaryl-dimethylpyridines | Not specified | researchgate.net |

| 4-Chlorotoluene | Phenylboronic acid | Palladium catalyst/N-dicyclohexylphosphanyl-N'-methylpiperazine | Not specified | 4-Methylbiphenyl | Not specified | uwindsor.ca |

Negishi and Stille Coupling Reactions

Besides the Suzuki-Miyaura reaction, this compound can also participate in other cross-coupling reactions such as the Negishi and Stille couplings. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds. ambeed.comambeed.com These methods offer alternative routes for forming carbon-carbon bonds and can be advantageous in cases where the corresponding boronic acids are unstable or difficult to prepare. orgsyn.org

The Negishi coupling is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgresearchgate.netpreprints.org Similarly, the Stille coupling is also a versatile method for creating C-C bonds. orgsyn.orgresearchgate.net Both reactions generally proceed via a catalytic cycle similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. The choice between these methods often depends on the specific substrates and the desired functional group compatibility. For instance, Negishi coupling has been successfully used to synthesize bipyridine derivatives from chloropyridines and pyridylzinc reagents. orgsyn.org

Influence of Ligand Design on Reactivity

The design of the ligand coordinated to the metal center plays a critical role in the success of cross-coupling reactions. diva-portal.org The ligand can influence the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal. diva-portal.orgnih.gov For palladium-catalyzed reactions of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and sterically demanding ligands is often crucial.

Ligands such as bulky phosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) have been shown to be highly effective in promoting the coupling of unreactive aryl chlorides. These ligands facilitate the oxidative addition step and prevent catalyst deactivation. The electronic properties of the ligand can also influence the transmetalation and reductive elimination steps of the catalytic cycle. The choice of ligand can be tailored to the specific reaction, with different ligands showing optimal performance for different substrates and coupling partners. nih.gov

Derivatization Strategies of Chloropyridines for Advanced Synthesis

The reactivity of the chlorine atom in this compound provides a gateway for a wide range of derivatization strategies, enabling the synthesis of more complex and functionally diverse molecules. uiowa.edu These strategies are fundamental in medicinal chemistry and materials science for creating libraries of compounds for structure-activity relationship (SAR) studies. acs.org

One common strategy involves the initial conversion of the chloro group to a more reactive functional group. For example, the chlorine can be displaced by a nucleophile to introduce a new substituent, which can then undergo further transformations. Another powerful approach is the use of metal-catalyzed cross-coupling reactions, as discussed previously, to introduce a variety of aryl, heteroaryl, alkyl, or vinyl groups. mdpi.com

Furthermore, derivatization can be achieved by targeting other positions on the pyridine ring. For instance, lithiation followed by quenching with an electrophile can introduce substituents at specific positions. nih.gov The combination of these strategies allows for the systematic modification of the this compound scaffold, providing access to a vast chemical space and enabling the synthesis of novel compounds with tailored properties. The development of one-pot, multi-step reaction sequences further enhances the efficiency of these derivatization strategies. dur.ac.uk

Computational and Theoretical Studies of 2 Chloro 4,6 Dimethylpyridine and Analogs

Molecular Modeling and Simulation

Molecular modeling encompasses the set of computational techniques used to generate and manipulate 3D representations of molecules and simulate their behavior. scirp.org For pyridine (B92270) derivatives, initial molecular structures are typically built using software like GaussView. researchgate.net The subsequent geometry optimizations and property calculations are performed with quantum chemistry packages such as Gaussian. researchgate.net

Simulations of solvent effects are a critical part of molecular modeling for understanding chemical behavior in solution. researchgate.net The IEFPCM is a widely used continuum solvation model that simulates the bulk electrostatic effects of a solvent, such as water, on the solute molecule. capes.gov.brresearchgate.net In addition to DFT methods, some studies on related compounds like 2-amino-4,6-dimethylpyridine (B145770) derivatives have utilized semi-empirical molecular orbital methods, such as AM1, implemented in software like HyperChem for geometry optimization and electronic property analysis. tandfonline.com These modeling and simulation approaches are fundamental to predicting the structural, electronic, and spectroscopic properties of 2-chloro-4,6-dimethylpyridine and its analogs. uc.pttandfonline.com

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4,6-dimethylpyridine is expected to be dominated by bands corresponding to the vibrations of the pyridine (B92270) ring, the methyl groups, and the carbon-chlorine bond. The C-H stretching vibrations of the methyl groups are anticipated in the 2980–3010 cm⁻¹ (asymmetric) and 2850–2930 cm⁻¹ (symmetric) regions. The deformation modes for the methyl groups, including scissoring and rocking, are expected between 1360–1465 cm⁻¹ and 1040–1095 cm⁻¹, respectively.

The pyridine ring itself will exhibit several characteristic vibrations. Ring stretching modes, which involve the coupled vibrations of the C-C and C-N bonds within the aromatic ring, typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H bonds also contribute to the spectrum in the fingerprint region. The C-Cl stretching vibration is expected to produce a weak absorption band in the lower frequency region, typically around 550–600 cm⁻¹, which may overlap with other ring vibrations.

Theoretical studies on this compound-3-carbonitrile, using methods like Density Functional Theory (DFT), have been performed to calculate the vibrational frequencies. scirp.orgnih.gov These computational analyses, which show good agreement with experimental data for the nitrile derivative, can be used to predict the IR spectrum of this compound with a high degree of confidence. researchgate.netresearchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on Similar Compounds

| Wavenumber (cm⁻¹) | Assignment |

| 2980–3010 | Asymmetric CH₃ stretching |

| 2850–2930 | Symmetric CH₃ stretching |

| 1550–1600 | Pyridine ring C–C stretching |

| 1360–1465 | CH₃ scissoring deformation |

| 1040–1095 | CH₃ rocking deformation |

| 680–860 | Pyridine ring C–H in-plane bending |

| 550–600 | C–Cl stretching |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be instrumental in identifying the vibrations of the pyridine ring and the C-Cl bond.

Based on studies of similar pyridine derivatives, the Raman spectrum of this compound is expected to show prominent peaks for the pyridine ring breathing modes. These vibrations, which involve the symmetric expansion and contraction of the entire ring, typically appear in the 1550–1600 cm⁻¹ region for C-C stretching and between 680–860 cm⁻¹ for C-H in-plane bending.

The C-Cl stretching vibration, which may be weak in the IR spectrum, can sometimes produce a more intense and readily identifiable peak in the Raman spectrum, generally in the 550-580 cm⁻¹ range. Theoretical calculations for the related this compound-3-carbonitrile have been used to predict its Raman spectrum, and these findings can be extrapolated to understand the Raman active modes of this compound. researchgate.netscirp.org

Table 2: Predicted Raman Spectroscopy Data for this compound based on Similar Compounds

| Wavenumber (cm⁻¹) | Assignment |

| 2985–3005 | Asymmetric CH₃ stretching |

| 1550–1600 | Pyridine ring C–C stretching |

| 680–860 | Pyridine ring C–H in-plane bending |

| 550–580 | C–Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (as applied to similar compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific NMR data for this compound is not extensively published, analysis of structurally similar compounds provides a reliable basis for predicting its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the two methyl groups are expected to give rise to two distinct singlet signals in the upfield region, likely between δ 2.3 and 2.5 ppm. The chemical environment of the two methyl groups is different due to the presence of the chlorine atom at the 2-position, which may cause a slight difference in their chemical shifts. The pyridine ring has two aromatic protons. The proton at the 3-position and the proton at the 5-position are in different chemical environments and would be expected to appear as two distinct signals in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm. The splitting pattern of these signals would depend on the coupling between them. For instance, in 2,6-lutidine, the protons at the 3 and 5-positions appear as a doublet, while the proton at the 4-position is a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the two methyl groups would appear in the upfield region of the spectrum, typically between δ 20 and 25 ppm. The carbon atom bonded to the chlorine atom (C2) is expected to be significantly deshielded and appear in the downfield region, likely between δ 150 and 155 ppm. The other aromatic carbons (C3, C4, C5, and C6) would resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the methyl and chloro substituents. For example, in 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, the C2 carbon attached to chlorine is found at δ 150-155 ppm, and the carbons attached to the methyl groups (C4 and C6) are at δ 20-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Similar Compounds

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Methyl) | 2.3 - 2.5 | Singlet |

| ¹H (Aromatic) | 6.5 - 8.5 | Doublet / Multiplet |

| ¹³C (Methyl) | 20 - 25 | - |

| ¹³C (C-Cl) | 150 - 155 | - |

| ¹³C (Aromatic) | 120 - 150 | - |

Applications of 2 Chloro 4,6 Dimethylpyridine in Organic Synthesis and Materials Science

As a Building Block for Complex Organic Molecules

The unique structure of 2-chloro-4,6-dimethylpyridine, featuring a reactive chlorine substituent and two methyl groups on a pyridine (B92270) core, establishes it as a significant starting material in organic synthesis. cymitquimica.comcymitquimica.com It is frequently employed in the construction of intricate molecular architectures. cymitquimica.com

The chlorine atom at the 2-position of the pyridine ring is susceptible to replacement, making the compound an excellent substrate for creating a variety of substituted pyridine derivatives. This is primarily achieved through cross-coupling reactions and nucleophilic substitution reactions. smolecule.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effectively used to form new carbon-carbon bonds. smolecule.comthieme-connect.com In these reactions, this compound is coupled with various boronic acids to yield substituted biaryl compounds and other complex aromatic molecules. smolecule.com Research has demonstrated the successful synthesis of differently substituted 3,4,5-triaryl-2,6-dimethylpyridines using this methodology, showcasing the compound's utility in creating libraries of arylated pyridines. researchgate.net

Nucleophilic Substitution Reactions: The chlorine atom can also be displaced by a range of nucleophiles. smolecule.com This allows for the introduction of diverse functional groups onto the pyridine scaffold, leading to a wide array of derivatives. smolecule.com For instance, reactions with amines or thiols can be used to synthesize corresponding amino- or thio-substituted pyridines.

Other Reactions: The compound can also undergo diazotization and subsequent substitution reactions. For example, the diazo group in derivatives like this compound-3-diazonium chloride can be substituted to introduce other functionalities, such as a sulfonyl chloride group, although this can be accompanied by the formation of by-products like 2,3-dichloro-4,6-dimethylpyridine. scribd.com

Table 1: Selected Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(OAc)₂, S-Phos) | Triarylpyridines | smolecule.comthieme-connect.comresearchgate.net |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Substituted Pyridines | smolecule.com |

| Diazotization/Substitution | Sodium nitrite, Copper(II) sulfate | Pyridine-3-sulfonyl chlorides | scribd.com |

The pyridine ring is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com this compound serves as a key starting material for molecules with potential biological and therapeutic properties. mdpi.com

Derivatives synthesized from this compound are explored for various medicinal applications. For example, this compound-3-carbonitrile, a direct derivative, is a key compound in the synthesis of molecules with potential antimicrobial and anti-inflammatory activities. chemimpex.comscirp.org Theoretical studies on this cyanopyridine derivative have been conducted to understand its structural and functional properties for potential drug design. scirp.org Its role as a precursor extends to the development of compounds that may act as inhibitors of specific enzymes, a common strategy in drug discovery. smolecule.com

Synthesis of Substituted Pyridine Derivatives

Intermediates in Agrochemical and Pharmaceutical Synthesis

This compound is widely recognized as an important intermediate in the industrial synthesis of both pharmaceuticals and agrochemicals. cymitquimica.comfishersci.cathermofisher.comchemicalbook.comchemicalbook.com

In the Pharmaceutical Industry: The compound is utilized in the development of various therapeutic agents. xinchem.comchembk.com It is specifically mentioned as an intermediate in the synthesis of potential antiviral and anticancer drugs. nordmann.global The ability to functionalize the pyridine ring allows for the creation of diverse molecular libraries that can be screened for pharmacological activity.

In the Agrochemical Industry: In agriculture, pyridine-based compounds are crucial. This compound and its derivatives are used in the production of pesticides. google.com Specifically, a derivative, this compound-3-carbonitrile, serves as an intermediate in the manufacture of herbicides and insecticides. chemimpex.com While not the same compound, the related 2-chloro-4,6-dimethoxypyrimidine (B81016) is a vital intermediate for sulfonylurea herbicides, highlighting the importance of the chloropyrimidine/pyridine scaffold in this sector. google.com

Table 2: Industrial Applications of this compound as an Intermediate

| Industry | Application Area | Specific Use | Reference |

| Pharmaceutical | Drug Development | Intermediate for antiviral and anticancer drugs. | thermofisher.comxinchem.comnordmann.global |

| Agrochemical | Pesticide Synthesis | Intermediate for herbicides and insecticides. | chemimpex.comfishersci.cagoogle.com |

| Dyestuff | Colorant Synthesis | Raw material in dyestuff field. | fishersci.cathermofisher.comchemicalbook.com |

Role in Ligand Design (inferred from broader pyridine chemistry)

Pyridine and its derivatives are fundamental components in coordination chemistry, where they act as ligands that bind to metal ions to form stable complexes. These complexes are essential in catalysis and materials science. mdpi.com

While specific research focusing exclusively on this compound as a ligand is not extensively documented in the provided sources, its potential can be inferred from the well-established chemistry of substituted pyridines. lookchem.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The electronic and steric properties of the ring, influenced by the chloro and dimethyl substituents, would affect the stability and reactivity of any resulting metal complex.

The synthesis of related pyridine- and pyrimidine-based ligands often involves nucleophilic substitution on a chloro-substituted precursor, a key reaction pathway for this compound. smolecule.comkoreascience.kr For example, 4,6-dimethylpyridine-2-thiol, a compound that could be synthesized from this compound, is known to form stable complexes with transition metals. Therefore, it is chemically plausible that this compound can be used as a precursor to synthesize novel ligands for applications in catalysis or the development of new materials with specific electronic properties. smolecule.com

Future Research Directions for 2 Chloro 4,6 Dimethylpyridine

Exploration of Novel Synthetic Routes

Current synthetic methods for producing 2-Chloro-4,6-dimethylpyridine and its analogs often involve multi-step processes with varying yields and the use of potentially hazardous reagents. google.com Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of one-pot multicomponent reactions, which can significantly streamline the synthesis process. ijpsonline.com For instance, adapting methodologies used for similar pyridine (B92270) derivatives could lead to higher yields and reduced waste. Researchers are also investigating the use of alternative chlorinating agents and catalysts to improve reaction conditions and minimize the formation of byproducts. The development of catalytic systems, potentially involving microwave-assisted reactions, could offer pathways to milder reaction conditions and improved efficiency. ijpsonline.com

Furthermore, there is a growing interest in synthesizing pyridine derivatives from readily available and renewable starting materials. Investigating biocatalytic routes or utilizing biomass-derived precursors could represent a significant step towards sustainable chemical manufacturing.

Advanced Mechanistic Investigations of Reactivity

A thorough understanding of the reactivity of this compound is paramount for its effective utilization in synthesis. Future research will employ advanced computational and experimental techniques to elucidate the intricate details of its reaction mechanisms.

Density Functional Theory (DFT) calculations have already been used to study the structural and vibrational properties of related molecules, providing insights into their reactivity. scirp.orgresearchgate.net Expanding these theoretical studies to this compound will help in predicting its behavior in various chemical transformations. For example, understanding the electronic distribution within the molecule, particularly the influence of the chloro and methyl substituents, can guide the design of new reactions.

Experimental mechanistic studies, such as radical trapping experiments and kinetic analysis, will be crucial to validate theoretical predictions. rsc.org Investigating the role of steric hindrance from the methyl groups and the electronic effects of the chlorine atom on the pyridine ring will provide a clearer picture of its reactivity in nucleophilic substitution and cross-coupling reactions. mdpi.com

Development of New Derivatives with Tuned Properties

The functionalization of the this compound scaffold opens up a vast chemical space for the creation of novel derivatives with specific and enhanced properties. Future efforts will concentrate on the strategic introduction of various functional groups to tailor the molecule for particular applications.

For instance, the synthesis of derivatives containing sulfonyl groups has been shown to significantly alter the electronic properties of the pyridine ring. This could be exploited to develop new materials with unique electronic or optical characteristics. Similarly, introducing nitrile groups can provide a handle for further chemical modifications and may confer interesting biological activities. scirp.orgontosight.ai

The development of derivatives through cross-coupling reactions, such as the Suzuki-Miyaura reaction, will enable the introduction of a wide array of aryl substituents. researchgate.net This could lead to the discovery of new pharmaceutical candidates with improved efficacy or agrochemicals with enhanced pesticidal properties. The synthesis of charge-transfer complexes and coordination compounds also represents a promising area for creating materials with novel electronic and magnetic properties. scirp.orgresearchgate.net

Expanded Applications in Interdisciplinary Fields

The unique structural features of this compound and its derivatives make them attractive candidates for a wide range of applications beyond their traditional uses. Future research will focus on exploring their potential in various interdisciplinary fields.

In materials science , the ability of pyridine derivatives to form complexes with metal ions is being explored for the development of novel catalysts, sensors, and luminescent materials. smolecule.com The incorporation of halogen atoms into molecules can also increase their permeability, a property that is highly desirable in the design of new pharmaceutical drugs. acs.org

In medicinal chemistry , the pyridine scaffold is a common feature in many bioactive molecules. scirp.org The development of new derivatives of this compound could lead to the discovery of novel therapeutic agents with antimicrobial, anticancer, or other pharmacological activities. scispace.com

In agricultural science , there is a continuous need for new and effective pesticides. google.com The synthesis and screening of novel this compound derivatives could yield new classes of herbicides or insecticides with improved performance and environmental profiles.

Finally, the nutty and bready aroma of related compounds like 2,6-dimethylpyridine (B142122) at low concentrations suggests potential applications in the food and fragrance industry , which could be an interesting, albeit less explored, avenue for future investigation. thegoodscentscompany.com

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4,6-dimethylpyridine to maximize yield and purity?

The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized pyridine derivatives. Key parameters include:

- Temperature : Moderate heating (60–100°C) to avoid decomposition of reactive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate chlorination or deprotonation steps .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

- FTIR : Identifies functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹, aromatic C-H stretches) .

- NMR :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 7.0–8.0 ppm (pyridine protons) confirm substitution patterns .

- ¹³C NMR : Signals for quaternary carbons (C-Cl) appear at ~150 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~141.6) validate molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations provide insights into:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., chloro-substituted carbon) for nucleophilic attack .

- Frontier Molecular Orbitals (FMOs) : Predict reactivity trends (e.g., HOMO-LUMO gaps correlate with charge-transfer interactions in supramolecular complexes) .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations in chloroform or methanol align with experimental solvation behavior .

Q. How can contradictions in reported reaction mechanisms for nucleophilic substitution be resolved?

Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). To address this:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates to identify proton transfer steps .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates .

- Computational Modeling : Transition state analysis via DFT identifies energetically favorable pathways .

Q. What strategies are used to evaluate this compound as a ligand in coordination chemistry?

- Stoichiometric Studies : Determine binding ratios (e.g., 1:1 or 1:2 metal-ligand complexes) via Job’s plot analysis .

- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry (e.g., N-pyridine as the donor site) .

- Thermodynamic Stability : Measure stability constants (log K) in solution using UV-Vis titration .

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

- Target Identification : Screen against enzyme libraries (e.g., kinases, cytochrome P450) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains, halogens) and compare bioactivity trends .

- In Silico Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported solubility data for this compound?

| Solvent | Reported Solubility | Source |

|---|---|---|

| Water | Slightly soluble | |

| Ethanol | Moderately soluble | |

| Chloroform | Highly soluble |

Q. Methodological Approach :

Q. What analytical workflows validate purity when commercial samples show inconsistent HPLC results?

- Multi-Technique Cross-Validation : Combine HPLC, GC-MS, and elemental analysis .

- Impurity Profiling : Use high-resolution MS (HRMS) to identify trace side-products (e.g., dechlorinated derivatives) .

Application-Oriented Questions

Q. How does this compound compare to its bromo analog in reactivity?

| Property | This compound | 2-Bromo-4,6-dimethylpyridine |

|---|---|---|

| Leaving Group Ability | Moderate (Cl⁻) | High (Br⁻) |

| Reaction Rate (SNAr) | Slower | Faster |

| Cost & Availability | Lower cost | Higher cost |

Experimental Design : Compare substitution kinetics under identical conditions (solvent, temperature) .

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Intermediate for Anticancer Agents : Serves as a precursor for imidazo[1,5-a]pyrimidines via cyclization reactions .

- Antimicrobial Scaffolds : Chlorine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。